

# The Discovery and Development of Vevorisertib (ARQ 751): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Vevorisertib** (formerly ARQ 751) is a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor that has been investigated for the treatment of various solid tumors.[1][2][3][4] The discovery and development of **Vevorisertib** have been driven by the critical role of the PI3K/AKT/mTOR signaling pathway in cancer cell proliferation, survival, and migration.[4][5] Dysregulation of this pathway, often through mutations in PIK3CA, PTEN, or AKT itself, is a frequent event in human cancers, making it a key target for therapeutic intervention.[5][6][7] **Vevorisertib** was developed to target all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), offering a potential therapeutic option for patients with tumors harboring alterations in the PI3K/AKT pathway.[1][4]

### **Mechanism of Action**

**Vevorisertib** functions as an allosteric inhibitor of AKT, binding to a site distinct from the ATP-binding pocket.[7][8] This mode of inhibition prevents the conformational changes required for AKT activation and subsequent phosphorylation of its downstream substrates.[7][9] By inhibiting pan-AKT activity, **Vevorisertib** effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

# **Signaling Pathway**

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates the central role of AKT in this



pathway and the point of intervention for Vevorisertib.



Click to download full resolution via product page

**Vevorisertib** inhibits the PI3K/AKT/mTOR signaling pathway.



# **Preclinical Development**

The preclinical evaluation of **Vevorisertib** demonstrated its high potency and selectivity for AKT kinases. A series of in vitro and in vivo studies were conducted to characterize its anti-tumor activity.

## In Vitro Potency and Selectivity

**Vevorisertib** was found to be a potent inhibitor of all three AKT isoforms with nanomolar efficacy.[1][2] Importantly, it displayed high selectivity, with minimal inhibition of other kinases, reducing the potential for off-target effects.[6][10]

| Target           | IC50 (nM)[1][2][6] | Kd (nM)[6][8][11] |
|------------------|--------------------|-------------------|
| AKT1             | 0.55               | 1.2               |
| AKT2             | 0.81               | -                 |
| AKT3             | 1.31               | -                 |
| AKT1-E17K Mutant | -                  | 8.6               |

# **Cell-Based Assays**

**Vevorisertib** demonstrated potent anti-proliferative effects across a broad panel of cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway.[6][9][11]

| Cancer Type   | Cell Lines with GI50 < 1 μM[6][9] |
|---------------|-----------------------------------|
| Esophageal    | 100% (3/3)                        |
| Breast        | 87.5% (14/16)                     |
| Head and Neck | 67% (4/6)                         |
| Colorectal    | 56% (14/25)                       |
| Leukemia      | 53% (9/17)                        |

Experimental Protocol: Cell Proliferation Assay



- Cell Culture: Human cancer cell lines (e.g., Hep3B, HepG2, HuH7, PLC/PRF) were cultured in appropriate media (e.g., MEM or DMEM with GlutaMAX™ supplement) as described in a 2022 study.[12]
- Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations
  of Vevorisertib or vehicle control.
- Incubation: Cells were incubated for a defined period (e.g., 72 hours).
- Viability Assessment: Cell viability was determined using a standard method, such as the sulforhodamine B (SRB) assay or CellTiter-Glo® luminescent cell viability assay.
- Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curves.

## In Vivo Efficacy in Xenograft Models

**Vevorisertib** demonstrated significant, dose-dependent anti-tumor activity in various preclinical cancer models, including patient-derived xenograft (PDX) models.[1][6]

| Model                                 | Dosing Regimen                         | Tumor Growth Inhibition                            |
|---------------------------------------|----------------------------------------|----------------------------------------------------|
| AN3CA Endometrial Cancer<br>Xenograft | 120 mg/kg, p.o. daily                  | Up to 92%[6]                                       |
| AKT1-E17K Mutant<br>Endometrial PDX   | 75 mg/kg, p.o. (5 days on, 2 days off) | Up to 98%[6][11]                                   |
| Cirrhotic Rat Model with HCC          | Not specified                          | Significant reduction in tumor size and number[13] |

Experimental Protocol: Xenograft Tumor Growth Study

- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.
- Tumor Implantation: Human cancer cells (e.g., AN3CA) or patient-derived tumor fragments were subcutaneously implanted.[9]



- Tumor Growth and Randomization: Once tumors reached a specified volume (e.g., >100 mm³), animals were randomized into treatment and control groups.[9]
- Drug Administration: **Vevorisertib** was administered orally at various dose levels and schedules. The vehicle control was typically a methylcellulose solution.[9]
- Tumor Measurement: Tumor volume was measured regularly using calipers.
- Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at a specified time point. Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the control group.

# **Clinical Development**

**Vevorisertib** advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN mutations.

## Phase 1b Clinical Trial (NCT02761694)

A first-in-human, Phase 1b study investigated **Vevorisertib** as a single agent and in combination with other anti-cancer agents like paclitaxel or fulvestrant.[14][15]

#### Key Findings:

- Safety and Tolerability: Vevorisertib, both as a monotherapy and in combination, demonstrated a manageable safety profile.[15] The most common treatment-related adverse events included pruritic and maculopapular rashes.[15]
- Pharmacokinetics: Maximum plasma concentrations of **Vevorisertib** were reached 1-4 hours after oral administration, with an elimination half-life ranging from 8.8 to 19.3 hours.[15] The plasma half-life in preclinical models was noted to be around 4 to 5 hours.[1][6]
- Anti-Tumor Activity: Modest anti-tumor activity was observed. The objective response rate
  was 5% for Vevorisertib monotherapy and 20% for the combination with paclitaxel.[15]



| Treatment Arm              | Objective Response Rate (ORR)[15] |
|----------------------------|-----------------------------------|
| Vevorisertib Monotherapy   | 5% (3 partial responses)          |
| Vevorisertib + Paclitaxel  | 20% (2 partial responses)         |
| Vevorisertib + Fulvestrant | 0%                                |

# **Discovery and Development Workflow**

The development of **Vevorisertib** followed a logical progression from target identification to clinical evaluation.





Click to download full resolution via product page

The logical progression of **Vevorisertib**'s development.

#### Conclusion

**Vevorisertib** is a potent and selective pan-AKT inhibitor that has undergone extensive preclinical and early clinical evaluation. Its development highlights the therapeutic potential of targeting the PI3K/AKT pathway in cancers with specific genetic alterations. While it has shown a manageable safety profile and modest single-agent activity, its future development may focus on combination therapies to enhance its anti-tumor efficacy. The data gathered from the development of **Vevorisertib** provides a valuable foundation for further research into AKT inhibition as a cancer treatment strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. excenen.com [excenen.com]
- 3. Vevorisertib Merck & Co AdisInsight [adisinsight.springer.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ
   092 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vevorisertib (MK-4440, ARQ 751) | pan-AKT inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]



- 12. mdpi.com [mdpi.com]
- 13. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Phase 1b study of pan-AKT inhibitor vevorisertib alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Vevorisertib (ARQ 751): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322094#a-discovery-and-development-of-vevorisertib-arq-751]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com